molecular formula C21H29NO B1385599 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline CAS No. 1040681-63-7

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline

Cat. No.: B1385599
CAS No.: 1040681-63-7
M. Wt: 311.5 g/mol
InChI Key: BWXSXLIPAUPECL-UHFFFAOYSA-N
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Description

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline is a substituted aniline derivative characterized by a phenoxy-ethyl bridge linking two aromatic systems. The core structure comprises a central aniline group (C₆H₅NH₂) modified with a 2-isopropyl-5-methylphenoxy-ethyl substituent. This compound exhibits a molecular formula of C₂₁H₂₉NO, with a molecular weight of 311.47 g/mol (calculated based on structural analogs in and ).

Properties

IUPAC Name

N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXSXLIPAUPECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis Methods

The synthesis of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline typically involves a nucleophilic substitution reaction between 2-isopropyl-5-methylphenol and an aniline derivative. The reaction is usually carried out in organic solvents such as dichloromethane or toluene under reflux conditions to ensure complete reaction.

Reaction Details

Starting Materials: The synthesis requires specific starting materials to ensure the desired product is formed. These include 2-isopropyl-5-methylphenol and a suitable aniline derivative.
Reaction Conditions: The reaction conditions are optimized to maximize yield and purity. Reflux conditions in solvents like dichloromethane or toluene are commonly employed.
Chemical Reactions: this compound can undergo various chemical reactions due to its functional groups. These reactions can be further explored for different applications.
Common Reagents and Conditions: Specific reagents and conditions are used to facilitate the synthesis. These may include catalysts, bases, and specific temperature controls.

Biological Activity and Applications

This compound has been investigated for potential therapeutic applications. Its structure suggests interactions with biological targets, making it a candidate for drug development. The compound can bind to proteins and enzymes, altering their activity and affecting biochemical pathways.

Comparison with Similar Compounds

This compound is unique due to its combination of isopropyl and methylphenoxy groups, which confer specific chemical properties and reactivity. Similar compounds can be compared based on their structural and chemical properties to understand the unique advantages of this specific compound.

Data Table

Property Value
CAS No. 1040681-63-7
Molecular Formula C21H29NO
Molecular Weight 311.5 g/mol
IUPAC Name N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-2-propan-2-ylaniline
Standard InChI InChI=1S/C21H29NO/c1-15(2)18-8-6-7-9-20(18)22-12-13-23-21-14-17(5)10-11-19(21)16(3)4/h6-11,14-16,22H,12-13H2,1-5H3
Standard InChIKey BWXSXLIPAUPECL-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
Canonical SMILES CC1=CC(=C(C=C1)C(C)C)OCCNC2=CC=CC=C2C(C)C
PubChem Compound ID 28308752
Last Modified Aug 16 2023

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenoxy and aniline groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Oxidized derivatives of the phenoxy and aniline groups.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Medicinal Chemistry

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline has been investigated for its potential therapeutic applications. Its structure suggests that it may interact with biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound may exhibit anticancer properties. Studies have focused on its ability to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Material Science

This compound can be utilized as an intermediate in the synthesis of polymers and other materials. Its unique structure allows it to contribute to the development of materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis

In polymer chemistry, this compound has been used to create copolymers that demonstrate improved resistance to environmental degradation. Research has shown that incorporating this compound into polymer matrices enhances their durability and longevity.

Agrochemicals

The compound's chemical structure is also relevant in the formulation of agrochemicals, particularly as a potential herbicide or pesticide component. Its ability to interact with plant metabolic pathways could lead to innovative solutions for crop protection.

Case Study: Herbicidal Activity

Preliminary studies have demonstrated that certain formulations containing this compound show promise in selectively targeting weed species without harming crops, thereby improving agricultural yield and sustainability.

Data Table: Comparison of Applications

Application AreaDescriptionCase Study Focus
Medicinal ChemistryPotential drug developmentAnticancer activity
Material ScienceIntermediate for polymersSynthesis of durable copolymers
AgrochemicalsFormulation component for pesticides/herbicidesSelective herbicidal activity

Mechanism of Action

The mechanism of action of 2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

Functional Group Diversity: Unlike thiadiazole-acetamide derivatives (e.g., 5e, 5f), the target compound lacks the thiadiazole ring and acetamide linkage, replacing them with a direct aniline-phenoxy-ethyl motif. This structural divergence reduces hydrogen-bonding capacity (amide → amine) and alters lipophilicity .

Substituent Effects: The isopropyl and methyl groups on the phenoxy ring enhance steric bulk compared to methoxy-substituted analogs (e.g., 5k), likely reducing solubility in polar solvents like methanol or ethanol (cf. solubility trends in ) .

Physicochemical Properties

  • Melting Points: Thiadiazole-acetamide derivatives (e.g., 5f, 5g) exhibit higher melting points (158–170°C) due to stronger intermolecular hydrogen bonding via amide and thiadiazole groups.
  • This aligns with the lipophilic nature of the target compound .

Biological Activity

2-Isopropyl-N-[2-(2-isopropyl-5-methylphenoxy)-ethyl]aniline, a compound with the molecular formula C21H29NO, has garnered attention in scientific research due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and applications, drawing from diverse sources to provide a comprehensive overview.

The compound is characterized by its isopropyl and methylphenoxy groups, which influence its reactivity and biological interactions. The synthesis typically involves nucleophilic substitution reactions between 2-isopropyl-5-methylphenol and aniline derivatives in organic solvents like dichloromethane under reflux conditions .

PropertyValue
Molecular Weight311.47 g/mol
Boiling Point452.8 ± 45.0 °C (predicted)
Density1.004 ± 0.06 g/cm³ (predicted)
pKa4.14

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily through its interaction with various proteins and enzymes.

The compound's mechanism involves binding to specific molecular targets, which can alter enzyme activity and affect cellular pathways. This interaction is crucial for its potential therapeutic applications, particularly in cancer research where it may influence pathways related to tumor growth and metastasis .

Case Studies and Research Findings

Recent studies have highlighted the compound's role as a potential inhibitor of certain enzymes involved in cancer progression. For instance, it has been evaluated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors .

Table 2: Summary of Biological Studies

Study ReferenceFocus AreaFindings
Enzyme InhibitionInhibition of COX-2 activity
Dual Sirt2/HDAC6 InhibitionPotential as a dual inhibitor in cancer therapy
Proteomics ResearchEffects on protein interactions

Applications in Research

The compound is not only significant in medicinal chemistry but also finds applications in various fields:

  • Medicinal Chemistry : Investigated as a potential therapeutic agent due to its unique properties.
  • Biological Research : Used in proteomics to study protein interactions.
  • Material Science : Explored for developing new materials due to its chemical stability and reactivity .

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